molecular formula C22H18N2O2 B12445805 2-(1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide

2-(1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B12445805
M. Wt: 342.4 g/mol
InChI Key: ZQDPADWPYIRFFJ-UHFFFAOYSA-N
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Description

2-(1H-Indol-1-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound designed for research applications. This acetamide derivative features a molecular framework that incorporates both indole and phenoxyphenyl pharmacophores, structural motifs widely recognized in medicinal chemistry for their diverse biological activities . The indole nucleus is a privileged structure in drug discovery, known to contribute to activities including anti-viral and antioxidant effects . Concurrently, the phenoxy acetamide moiety is associated with a range of pharmacological properties, underscoring the compound's value as a core scaffold for the development of novel bioactive molecules . Key Research Applications: Antiviral Research: Structurally similar 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives have been identified as novel inhibitors of respiratory syncytial virus (RSV) replication in vitro, functioning through mechanisms such as inhibition of membrane fusion or viral genome replication/transcription . Antioxidant Studies: Closely related N-(substituted phenyl)-2-(3-((hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives have demonstrated considerable free radical scavenging activity in DPPH and FRAP assays, suggesting potential for research into oxidative stress . Medicinal Chemistry & Drug Discovery: The compound serves as a key intermediate for researchers exploring structure-activity relationships (SAR). It is a candidate for the design and synthesis of new chemical entities targeting various disease pathways, leveraging the synergistic effect of its indole and acetamide functionalities . Researchers are advised to consult the scientific literature for the most current findings on this class of compounds. This product is intended for laboratory research purposes only and is not classified as a drug, diagnostic, or cosmetic. It is not intended for human consumption or any form of personal use.

Properties

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

2-indol-1-yl-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C22H18N2O2/c25-22(16-24-15-14-17-6-4-5-9-21(17)24)23-18-10-12-20(13-11-18)26-19-7-2-1-3-8-19/h1-15H,16H2,(H,23,25)

InChI Key

ZQDPADWPYIRFFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Direct Amidation Using Borate Esters

A scalable method employs 2,2,2-trifluoroethanol-derived borate ester (B(OCH₂CF₃)₃) to couple carboxylic acids and amines. This reagent avoids anhydrous conditions and enables purification via solid-phase workup.

Reagents/Conditions Yield Purity Advantages
B(OCH₂CF₃)₃, MeCN, 80°C, 5 h 70–90% >95% High efficiency, minimal byproducts
Amberlyst resins for purification Avoids aqueous workup

Procedure :

  • React 4-phenoxyphenylamine with phenylacetic acid in MeCN.
  • Add B(OCH₂CF₃)₃ (2 equiv) under reflux.
  • Purify using Amberlyst A-26(OH), Amberlyst 15, and IRA743 resins.

HATU-Mediated Coupling

HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) is used for activating carboxylic acids, particularly for sterically hindered substrates.

Reagents/Conditions Yield Purity Limitations
HATU, DIEA, DMF, rt, 12 h 50–70% >90% Requires column chromatography

Procedure :

  • Activate 4-phenoxyphenylacetic acid with HATU and DIEA in DMF.
  • Couple with indole-1-amine under inert atmosphere.

Indole Ring Synthesis

The indole core is synthesized via cyclization or cross-coupling reactions.

Pd-Catalyzed Cross-Coupling

Palladium catalysts enable regioselective indole formation.

Method Reagents Yield Reference
Suzuki-Miyaura coupling Pd(PPh₃)₄, Na₂CO₃, DME/H₂O 60–75%
Ullmann coupling CuI, 1,10-phenanthroline 50–65%

Procedure :

  • Couple aryl iodide (e.g., 4-iodoaniline) with phenylboronic acid.
  • Cyclize to form the indole ring using Pd/Cu catalysis.

Rhodium-Catalyzed Intermolecular Coupling

Rhodium complexes facilitate direct C–H functionalization.

Reagents/Conditions Yield Purity Key Features
Rh₂(CO)₄Cl₂, DPPP, NaI, DMC 30–50% >85% Mild conditions, limited scope

Procedure :

  • React indole derivatives with aryl iodides under rhodium catalysis.

Phenoxyphenyl Group Introduction

The 4-phenoxyphenyl group is typically introduced via nucleophilic substitution or etherification.

Williamson Ether Synthesis

Alkyl halides react with phenols in basic conditions.

Reagents/Conditions Yield Purity Example
K₂CO₃, KI, acetone, rt, 12 h 60–80% >90% 4-Phenoxyphenyl bromide + NaOH

Procedure :

  • Treat 4-bromophenyl phenyl ether with K₂CO₃ and KI in acetone.

Ullmann-Type Coupling

Copper-catalyzed coupling of aryl halides with phenols.

Reagents/Conditions Yield Purity Challenges
CuI, 1,10-phenanthroline, DMF 50–65% >85% High temperature, air sensitivity

Procedure :

  • React 4-iodophenol with diphenyl ether under Ullmann conditions.

Optimized Synthesis Routes

Combining the above steps, two primary routes emerge:

Stepwise Synthesis

  • Indole Formation : Cyclization of 4-iodoaniline with phenylboronic acid (Pd/Cu).
  • Amide Bond Formation : HATU-mediated coupling of indole-1-amine with 4-phenoxyphenylacetic acid.
Step Reagents Yield Purity
Indole synthesis Pd(PPh₃)₄, Na₂CO₃, DME/H₂O 70% >90%
Amide coupling HATU, DIEA, DMF 65% >95%

One-Pot Amidation

Direct coupling using B(OCH₂CF₃)₃ in MeCN, followed by phenoxyphenyl group introduction via Williamson ether synthesis.

Step Reagents Yield Purity
Amide bond formation B(OCH₂CF₃)₃, MeCN, 80°C 85% >95%
Etherification K₂CO₃, KI, acetone 75% >90%

Challenges and Solutions

  • Steric Hindrance : Bulky groups (e.g., phenoxyphenyl) reduce reaction efficiency. Solution : Use polar aprotic solvents (DMF, DMSO) and elevated temperatures.
  • Byproduct Formation : Competing hydrolysis of borate esters. Solution : Employ Amberlyst resins for selective purification.
  • Indole Stability : Oxidation under acidic conditions. Solution : Use inert atmospheres and mild bases (K₂CO₃).

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Borate ester amidation High purity, scalable Limited to primary amines 70–90%
HATU coupling Broad substrate scope Requires chromatography 50–70%
Pd/Cu cross-coupling Regioselective indole Expensive catalysts 60–75%
Williamson ether synthesis Cost-effective Long reaction times 60–80%

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The phenoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitro-substituted phenoxyphenyl derivatives.

Scientific Research Applications

2-(1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The phenoxyphenyl group can enhance the compound’s binding affinity and selectivity towards its targets. The compound may exert its effects through pathways such as apoptosis induction, inhibition of cell proliferation, and modulation of inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The compound shares structural motifs with other indole-acetamide derivatives, differing primarily in substituents on the indole nitrogen, acetamide linker, and aryl/heteroaryl groups. Key analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents/Modifications Yield (%) Melting Point (°C) Key Features Reference
Target Compound Indol-1-yl, 4-phenoxyphenyl - - Phenoxy group enhances lipophilicity -
10j () 4-Chlorobenzoyl, 3-chloro-4-fluorophenyl 8 192–194 High melting point; chloro/fluoro substituents enhance metabolic stability
10k () 4-Chlorobenzoyl, naphthalen-1-yl 6 175–176 Bulky naphthyl group; moderate yield
10l () 4-Chlorobenzoyl, 4-nitrophenyl 14 190–191 Nitro group may influence redox activity
10m () 4-Chlorobenzoyl, pyridin-2-yl 17 153–154 Pyridine enhances solubility
Compound 16 () N-(3-Trifluoromethoxybenzyl)carbamimidoyl 54.1 - Trifluoromethoxy group improves bioavailability
Compound 24 () Triazinoindole-thio, 4-phenoxyphenyl - - Thioether linkage; >95% purity

Key Observations :

  • Substituents on the indole nitrogen (e.g., chlorobenzoyl in ) and aryl groups (e.g., nitro, pyridyl) critically influence physicochemical properties such as solubility, melting point, and lipophilicity.
  • Electron-withdrawing groups (e.g., nitro, chloro) correlate with higher melting points, likely due to increased crystallinity .

Pharmacological Activities

Key Observations :

  • Anticancer Activity : Compounds with chlorobenzoyl-substituted indoles () show promise as Bcl-2/Mcl-1 inhibitors, critical in apoptosis regulation. In contrast, quinazoline-sulfonyl acetamides () exhibit broad-spectrum cytotoxicity .
  • Antimicrobial Activity : Acetamides with benzo[d]thiazole-sulfonyl groups () demonstrate selective activity against gram-positive bacteria and fungi, likely due to membrane disruption .
  • Structural-Activity Relationships (SAR) :
    • Bulky aryl groups (e.g., naphthyl in 10k) may reduce bioavailability despite enhancing target binding.
    • Electron-deficient substituents (e.g., nitro in 10l) improve redox-mediated activity but may increase toxicity .

Biological Activity

2-(1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic compound characterized by its indole and phenoxyphenyl moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₅N₃O₂, with a molecular weight of approximately 297.33 g/mol. The compound features an indole ring system, which is known for various pharmacological effects, and a phenoxyphenyl group that may enhance its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation. For instance, similar compounds have shown inhibition against carbonic anhydrase isoforms, which play roles in tumor growth and metastasis .
  • Receptor Modulation : The indole structure allows for interaction with various receptors, potentially modulating signaling pathways related to cell survival and apoptosis. This interaction can lead to altered gene expression profiles that favor anti-cancer effects.

Anticancer Activity

Research has highlighted the anticancer potential of compounds related to this compound. For example, derivatives with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF7) and cervical cancer (HeLa) cells .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been noted in several studies. The presence of the phenoxy group may enhance its anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds provide insights into how structural modifications can influence biological activity. Key findings include:

Compound Structural Modification Biological Activity
2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamideMethoxy substitutionEnhanced solubility and activity against specific cancer cell lines
2-(1H-indol-1-yl)-N-(4-chlorophenyl)acetamideChlorine substitutionIncreased potency through electronic effects
2-(1H-indol-1-yl)-N-(4-nitrophenyl)acetamideNitro group introductionImproved interaction with target enzymes

These modifications illustrate how slight changes in chemical structure can significantly impact the efficacy and selectivity of the compound against various biological targets.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Anticancer Studies : A study reported that derivatives of indole-based compounds exhibited potent cytotoxicity against MCF7 cells, with IC50 values in the nanomolar range . This suggests that this compound may possess similar or enhanced activity.
  • Enzyme Inhibition Studies : Research demonstrated that certain indole derivatives showed effective inhibition against carbonic anhydrase isoforms, suggesting potential applications in cancer therapy through metabolic modulation .
  • Inflammatory Response Modulation : A recent investigation into related phenoxyacetamides revealed their ability to reduce inflammation markers in vitro, indicating that this compound could similarly modulate inflammatory responses.

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